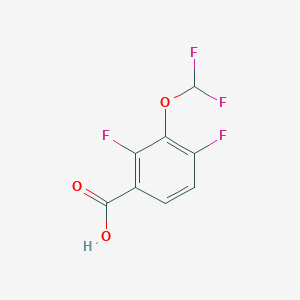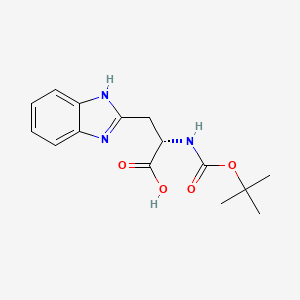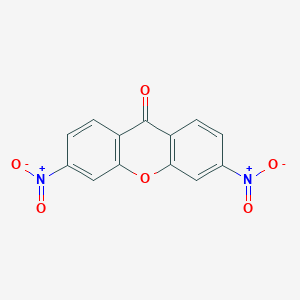
3,6-Dinitro-9h-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dinitro-9h-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound is characterized by the presence of nitro groups at the 3 and 6 positions on the xanthone scaffold. Xanthones, including this compound, are known for their yellow color and have been extensively studied for their pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitro-9h-xanthen-9-one typically involves the nitration of xanthone derivatives. One common method is the nitration of 3,6-dihydroxyxanthone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dinitro-9h-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The xanthone core can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,6-Diamino-9h-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of xanthone.
Applications De Recherche Scientifique
3,6-Dinitro-9h-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant yellow color.
Mécanisme D'action
The mechanism of action of 3,6-Dinitro-9h-xanthen-9-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can be harnessed for therapeutic purposes, such as targeting cancer cells. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydroxy-9h-xanthen-9-one: A precursor in the synthesis of 3,6-Dinitro-9h-xanthen-9-one.
3,6-Dibromo-9h-xanthen-9-one: Another xanthone derivative with bromine substituents instead of nitro groups.
3,6-Dimethoxy-9h-xanthen-9-one: A derivative with methoxy groups, used in the synthesis of fluorescein derivatives.
Uniqueness
This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to participate in redox reactions, making it a valuable tool in oxidative stress studies and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H6N2O6 |
|---|---|
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
3,6-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-3-1-7(14(17)18)5-11(9)21-12-6-8(15(19)20)2-4-10(12)13/h1-6H |
Clé InChI |
QUALGORZWZEQSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



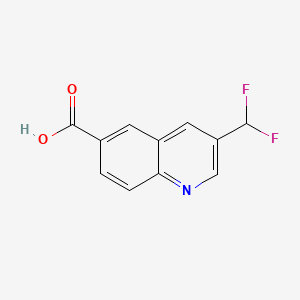
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
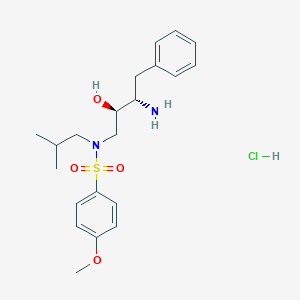
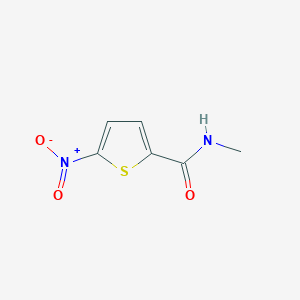
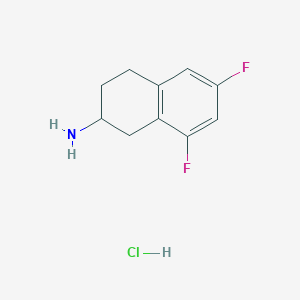
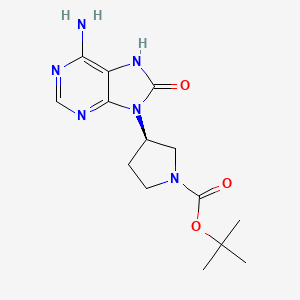


![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
